molecular formula C7H8ClNO3S2 B6600417 [(chlorosulfonyl)imino](methyl)phenyl-lambda6-sulfanone CAS No. 2649076-88-8

[(chlorosulfonyl)imino](methyl)phenyl-lambda6-sulfanone

Cat. No. B6600417
CAS RN: 2649076-88-8
M. Wt: 253.7 g/mol
InChI Key: HPJLXLBAQXUCQO-UHFFFAOYSA-N
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Description

Chlorosulfonyl(methyl)phenyl-lambda6-sulfanone, also known as (chlorosulfonyl)imino(methyl)phenyl-lambda6-sulfanone, is an organic compound of the sulfanone family. It is a white, crystalline solid with a melting point of 173-175°C. It has a pungent, sulfurous odor and is soluble in water and alcohol. Chlorosulfonyl(methyl)phenyl-lambda6-sulfanone is used as a reagent in organic synthesis, and is also used in the manufacture of pharmaceuticals, dyes, and other chemicals.

Mechanism of Action

Chlorosulfonyl(methyl)phenyl-lambda6-sulfanone is a sulfonylating agent, which means that it can react with a variety of organic compounds to form sulfonamides. In the presence of an acid catalyst, such as sulfuric acid, the sulfonyl group of the sulfanone reacts with the organic compound to form a sulfonamide.
Biochemical and Physiological Effects
Chlorosulfonyl(methyl)phenyl-lambda6-sulfanone has been studied for its potential biochemical and physiological effects. Studies have shown that the compound can act as an inhibitor of enzymes, such as cytochrome P450 and aryl hydrocarbon hydroxylase. It has also been shown to inhibit the activities of other enzymes, such as glutathione S-transferase and monoamine oxidase.

Advantages and Limitations for Lab Experiments

The advantages of using chlorosulfonyl(methyl)phenyl-lambda6-sulfanone in laboratory experiments include its low cost, ease of use, and its ability to react with a variety of organic compounds. The main limitation of the compound is that it is toxic and should be handled with care.

Future Directions

There are a number of potential future directions for research on chlorosulfonyl(methyl)phenyl-lambda6-sulfanone. These include further study of its biochemical and physiological effects, its potential use in the synthesis of pharmaceuticals and other chemicals, and its potential applications in other areas, such as in the synthesis of pesticides and herbicides. In addition, further research on the compound’s structure-activity relationships could help to improve its efficacy in various applications.

Synthesis Methods

Chlorosulfonyl(methyl)phenyl-lambda6-sulfanone can be synthesized from the reaction of chlorosulfonic acid and benzyl alcohol in the presence of a catalytic amount of sulfuric acid. The reaction is conducted in a solvent such as toluene or ethyl acetate, and the product is isolated by crystallization.

Scientific Research Applications

Chlorosulfonyl(methyl)phenyl-lambda6-sulfanone is used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, dyes, and other chemicals. It is also used as a reagent in organic synthesis, and has been used in the synthesis of a variety of compounds, including heterocyclic compounds, heterocyclic amines, and aryl sulfonamides.

properties

IUPAC Name

N-(methyl-oxo-phenyl-λ6-sulfanylidene)sulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3S2/c1-13(10,9-14(8,11)12)7-5-3-2-4-6-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJLXLBAQXUCQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NS(=O)(=O)Cl)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Chlorosulfonyl)imino](methyl)phenyl-

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